7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine
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Overview
Description
7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine is a fused heterocyclic compound with an intriguing structure. It combines features of both imidazo[2,1-b][1,3]thiazine and benzo[d]imidazo[2,1-b][1,3]thiazole. The compound’s unique arrangement of atoms makes it an interesting target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable method involves the regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazines. Under mild reaction conditions, functionalized 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazines can be prepared with two contiguous stereogenic centers on the thiazine ring .
Reaction Conditions:: The synthesis of 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine involves various reactions, including cyclization processes. For instance, tetraline-containing epoxy tosylate has been successfully used in the reaction, leading to the formation of pentacyclic products with syn stereochemistry .
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to explore scalable and efficient routes for large-scale synthesis.
Chemical Reactions Analysis
7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine can undergo various chemical transformations:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be introduced at different positions. Common reagents include Lewis acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: As a building block for novel heterocyclic compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as an antimicrobial or antitumor agent.
Industry: Developing materials with unique properties.
Mechanism of Action
The precise mechanism by which 7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its fusion of imidazo[2,1-b][1,3]thiazine and benzo[d]imidazo[2,1-b][1,3]thiazole motifs sets it apart. Similar compounds include related heterocycles, but none precisely match its structure.
Properties
Molecular Formula |
C14H12N2S |
---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
7,12a-dihydro-6aH-benzimidazolo[1,2-a][3,1]benzothiazine |
InChI |
InChI=1S/C14H12N2S/c1-3-7-12-10(5-1)9-17-14-15-11-6-2-4-8-13(11)16(12)14/h1-9,12,14-15H |
InChI Key |
PUAPMQJVMRDNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3N2C4C=CC=CC4=CS3 |
Origin of Product |
United States |
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